molecular formula C20H18FN5O2 B2738007 7-(2-Fluorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538318-10-4

7-(2-Fluorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2738007
M. Wt: 379.395
InChI Key: LUGYMQPEIAUYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Fluorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C20H18FN5O2 and its molecular weight is 379.395. The purity is usually 95%.
BenchChem offers high-quality 7-(2-Fluorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-Fluorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research has shown the potential of triazolopyrimidine derivatives in the synthesis of compounds with significant biological activities. A study focused on the synthesis of a series of triazolopyrimidines, including compounds closely related to the one , revealing their antimicrobial and antioxidant activities. These compounds were synthesized following the Biginelli protocol and characterized by various spectroscopic techniques, indicating a broad spectrum of biological applicability (Gilava et al., 2020).

Photophysical Properties and Applications

Another area of research involves the use of triazolopyrimidines as intermediates for creating functional fluorophores. A study illustrated the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for preparing novel functional fluorophores, which exhibited large Stokes shifts and strong fluorescence intensity in certain derivatives. This suggests the potential of triazolopyrimidines in developing fluorescent probes for biological and environmental sensing (Castillo et al., 2018).

Antimycobacterial Properties

Research into fluorinated triazolopyrimidine derivatives has demonstrated promising antimycobacterial activities. One study designed and synthesized a series of these compounds as analogues to fluoroquinolones, which were effective against Mycobacterium tuberculosis. This highlights the potential of fluoro-substituted triazolopyrimidines in antimicrobial therapy, particularly for tuberculosis (Abdel-Rahman et al., 2009).

Chemotherapeutic Applications

The structural analogs of triazolopyrimidines have been evaluated for their potential as antituberculous agents. Through three-component condensation reactions involving various aromatic or heteroaromatic aldehydes, compounds with tuberculostatic activity were synthesized, underscoring the role of triazolopyrimidine derivatives in developing new treatments for tuberculosis (Titova et al., 2019).

properties

IUPAC Name

7-(2-fluorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O2/c1-11-16(18(22)27)17(14-5-3-4-6-15(14)21)26-20(23-11)24-19(25-26)12-7-9-13(28-2)10-8-12/h3-10,17H,1-2H3,(H2,22,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGYMQPEIAUYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC=CC=C4F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Fluorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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